molecular formula C14H19N5O B12226835 N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B12226835
M. Wt: 273.33 g/mol
InChI Key: MQYGVOODUAZSPI-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry of molecules . The compound’s structure includes a tert-butyl group, a cyanopyrimidine moiety, and a pyrrolidine ring, making it a versatile scaffold for various biological activities.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The exact molecular targets and pathways involved may vary based on the specific application and biological context.

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

N-tert-butyl-1-(4-cyanopyrimidin-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H19N5O/c1-14(2,3)18-12(20)10-5-7-19(9-10)13-16-6-4-11(8-15)17-13/h4,6,10H,5,7,9H2,1-3H3,(H,18,20)

InChI Key

MQYGVOODUAZSPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=CC(=N2)C#N

Origin of Product

United States

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